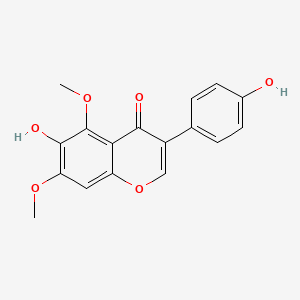
Muningin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Muningin involves several steps. One method includes the partial acetylation of reactive hydroxyl groups, followed by methylation in the 5-position, and final deacetylation . Another approach involves the partial benzylation of hydroxyl groups, methylation of the 5-hydroxy group, and subsequent debenzylation . These methods highlight the need for precise control over reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely involves similar synthetic routes as those used in laboratory settings. The scalability of these methods would require optimization to ensure high yield and purity of the compound.
化学反应分析
Types of Reactions
Muningin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms, which may have different biological activities.
Substitution: Substitution reactions, particularly involving the methoxy and hydroxy groups, can lead to the formation of various derivatives with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydriodic acid for demethylation, dimethyl sulfate for methylation, and sodium bicarbonate for partial acetylation . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the efficiency and outcome of these reactions.
Major Products Formed
The major products formed from these reactions include various methylated and acetylated derivatives of this compound. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications.
科学研究应用
Muningin has a wide range of scientific research applications, including:
Chemistry: this compound and its derivatives are used as intermediates in the synthesis of other complex organic molecules.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for studying cellular processes.
Medicine: this compound’s unique structure and reactivity make it a potential candidate for drug development, particularly in targeting specific molecular pathways.
Industry: this compound can be used in the development of new materials and chemical products due to its unique chemical properties.
作用机制
The mechanism of action of Muningin involves its interaction with various molecular targets and pathways. It is known to modulate specific enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound can influence oxidative stress pathways and inflammatory responses .
相似化合物的比较
Muningin can be compared with other isoflavones such as genistein and daidzein. These compounds share similar structural features but differ in their specific functional groups and reactivity. This compound’s unique methoxy group in the 5-position sets it apart from other isoflavones, potentially leading to different biological activities and applications .
List of Similar Compounds
- Genistein
- Daidzein
- Biochanin A
- Formononetin
Conclusion
This compound is a fascinating compound with a wide range of potential applications in various scientific fields. Its unique chemical structure and reactivity make it a valuable subject for further research and development. Understanding its preparation methods, chemical reactions, and mechanism of action will pave the way for new discoveries and innovations.
属性
CAS 编号 |
479-83-4 |
|---|---|
分子式 |
C17H14O6 |
分子量 |
314.29 g/mol |
IUPAC 名称 |
6-hydroxy-3-(4-hydroxyphenyl)-5,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C17H14O6/c1-21-13-7-12-14(17(22-2)16(13)20)15(19)11(8-23-12)9-3-5-10(18)6-4-9/h3-8,18,20H,1-2H3 |
InChI 键 |
KVSCSPAYYVSPTI-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















